6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride
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Overview
Description
6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of nicotinamide, featuring an amino group at the 6-position and a dimethylamino group at the 3-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine.
Amination: The 3-cyanopyridine undergoes amination using dimethylamine to form N,N-dimethylpyridine-3-carboxamide.
Reduction: The nitrile group is reduced to an amine group using hydrogenation or other reducing agents, resulting in 6-amino-N,N-dimethylpyridine-3-carboxamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor and structurally related compound.
6-amino-N,N-dimethylnicotinamide: A closely related compound with similar functional groups.
Pyridine derivatives: Various pyridine derivatives with different substituents.
Uniqueness
6-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and dimethylamino groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12ClN3O |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)6-3-4-7(9)10-5-6;/h3-5H,1-2H3,(H2,9,10);1H |
InChI Key |
APZXBCKAVWEQGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)N.Cl |
Origin of Product |
United States |
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